Angiotensin II is a peptide hormone which regulates blood pressure and fluid balance, contributing to hypertension, atherosclerosis, left ventricular hypertrophy, myocardial infarction, and heart failure. Valsartan is a nonpeptide angiotensin II receptor antagonist of the angiotensin II type 1 (AT1) receptor (IC50 = 2.7 nM). It is 20,000-fold selective for AT1 over AT2 and, unlike some other AT receptor antagonists, does not alter peroxisome proliferator-activated receptor γ (PPARγ) activity in vitro. In vivo, valsartan (30 mg/kg) increases cardiac output and reduces left ventricular fibrosis in a model of heart failure with reduced ejection fraction in mice with streptozotocin-induced diabetes. Formulations containing valsartan have been used in the treatment of hypertension and heart failure.
Nonpeptide, orally active, and specific angiotensin II receptor blocker acting on the AT1 receptor subtype
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Valsartan is an orally active specific angiotensin II receptor blocker used for the treatment of hypertension.
Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards.
Valsartan is an orally active nonpeptide triazole-derived antagonist of angiotensin (AT) II with antihypertensive properties. Valsartan selectively and competitively blocks the binding of angiotensin II to the AT1 subtype receptor in vascular smooth muscle and the adrenal gland, preventing AT II-mediated vasoconstriction, aldosterone synthesis and secretion, and renal reabsorption of sodium, and resulting in vasodilation, increased excretion of sodium and water, a reduction in plasma volume, and a reduction in blood pressure.
Valsartan is an angiotensin II receptor blocker used alone or in combination with other agents to treat hypertension and reduce cardiovascular mortality after myocardial infarction. Valsartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Valsartan, also known as diovan or vals, belongs to the class of organic compounds known as valine and derivatives. Valine and derivatives are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Valsartan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Valsartan has been detected in multiple biofluids, such as urine and blood. Within the cell, valsartan is primarily located in the membrane (predicted from logP). In humans, valsartan is involved in the valsartan action pathway.